molecular formula C8H15NO2 B146545 1,1-Diethoxy-3-isocyanopropane CAS No. 139723-02-7

1,1-Diethoxy-3-isocyanopropane

Cat. No.: B146545
CAS No.: 139723-02-7
M. Wt: 157.21 g/mol
InChI Key: ARUYIJPIIANHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethoxy-3-isocyanopropane is an organonitrogen compound characterized by an isocyano (-NC) group at the propane chain’s third carbon and two ethoxy (-OCH₂CH₃) groups at the first carbon. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly as a precursor or protecting group in multicomponent reactions.

Properties

CAS No.

139723-02-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,1-diethoxy-3-isocyanopropane

InChI

InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3

InChI Key

ARUYIJPIIANHIW-UHFFFAOYSA-N

SMILES

CCOC(CC[N+]#[C-])OCC

Canonical SMILES

CCOC(CC[N+]#[C-])OCC

Synonyms

1-ISOCYANO-3,3-DIETHOXYPROPANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 1,1-Diethoxy-3-isocyanopropane and related isocyanides, emphasizing molecular properties, reactivity, and applications.

Table 1: Key Properties of Selected Isocyanopropane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₇H₁₃NO₂ 143.18 (estimated) ~150–170 (est.) 0.95–1.05 (est.) Protecting group; peptide synthesis
1-Isocyanopropane C₄H₇N 69.10 85–87 0.80 Intermediate in alkylation reactions
1,3-Diisocyanopropane C₅H₆N₂ 94.12 120–125 (est.) 1.02 Crosslinking agent in polymers

Reactivity and Stability

  • This compound: The ethoxy groups introduce steric hindrance and electron-donating effects, reducing nucleophilicity compared to simpler isocyanides like 1-isocyanopropane. This stabilizes the compound against premature decomposition, making it suitable for prolonged reactions. However, its isocyano group retains reactivity in Ugi and Passerini reactions, where it forms C–N bonds .
  • 1-Isocyanopropane: Lacking substituents, it exhibits higher reactivity in nucleophilic additions but lower thermal stability. Its low molecular weight facilitates volatility, limiting its use in high-temperature applications .
  • 1,3-Diisocyanopropane: Dual isocyano groups enable crosslinking in polymer chemistry, but uncontrolled reactivity can lead to side reactions without careful catalysis.

Solubility and Handling

  • This compound’s ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to hydrophobic analogs like 1-isocyanopropane, which prefers non-polar solvents.
  • 1,3-Diisocyanopropane’s dual functional groups require stringent moisture-free conditions due to sensitivity to hydrolysis, whereas the ethoxy groups in this compound offer partial protection against water .

Research Findings and Limitations

Recent studies highlight this compound’s utility in synthesizing β-lactam antibiotics, leveraging its ability to form imine intermediates without side-product formation. However, literature gaps exist regarding its toxicity profile and large-scale synthesis efficiency. Comparative data with 1-isocyanopropane suggest that ethoxy substitution reduces acute toxicity, but empirical validation is needed .

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